molecular formula C21H19N3O4S B3304723 N-(4-{[(3,5-dimethylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)-2H-1,3-benzodioxole-5-carboxamide CAS No. 921865-10-3

N-(4-{[(3,5-dimethylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)-2H-1,3-benzodioxole-5-carboxamide

Cat. No.: B3304723
CAS No.: 921865-10-3
M. Wt: 409.5 g/mol
InChI Key: AVXHCJXZIRUKOK-UHFFFAOYSA-N
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Description

N-(4-{[(3,5-dimethylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)-2H-1,3-benzodioxole-5-carboxamide is a complex organic compound that belongs to the class of thiazolecarboxamides

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-{[(3,5-dimethylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)-2H-1,3-benzodioxole-5-carboxamide typically involves multi-step organic reactions. One common method includes the reaction of 3,5-dimethylphenyl isocyanate with a thiazole derivative under controlled conditions to form the intermediate product. This intermediate is then reacted with a benzodioxole derivative to yield the final compound. The reaction conditions often involve the use of organic solvents, catalysts, and specific temperature and pressure settings to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, is crucial for consistent product quality. Additionally, purification techniques like crystallization, distillation, and chromatography are employed to isolate and purify the final product.

Chemical Reactions Analysis

Types of Reactions

N-(4-{[(3,5-dimethylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)-2H-1,3-benzodioxole-5-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under controlled temperature and solvent conditions.

    Substitution: Various nucleophiles or electrophiles in the presence of catalysts or under specific pH conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound

Scientific Research Applications

N-(4-{[(3,5-dimethylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)-2H-1,3-benzodioxole-5-carboxamide has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, such as drug development and design.

    Industry: Utilized in the development of new materials, catalysts, and other industrial applications.

Mechanism of Action

The mechanism of action of N-(4-{[(3,5-dimethylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)-2H-1,3-benzodioxole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-{2-[(3,5-dimethylphenyl)amino]pyrimidin-4-yl}-N-[(1S)-2-hydroxy-1-phenylethyl]acetamide
  • 4-(3,4-Dimethoxyphenyl)-3,6-dimethyl-2-phenyl-3,4-dihydroquinolin-1(2H)-yl] (furan-2-yl)methanone

Uniqueness

N-(4-{[(3,5-dimethylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)-2H-1,3-benzodioxole-5-carboxamide is unique due to its specific combination of functional groups and structural features

Properties

IUPAC Name

N-[4-[2-(3,5-dimethylanilino)-2-oxoethyl]-1,3-thiazol-2-yl]-1,3-benzodioxole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N3O4S/c1-12-5-13(2)7-15(6-12)22-19(25)9-16-10-29-21(23-16)24-20(26)14-3-4-17-18(8-14)28-11-27-17/h3-8,10H,9,11H2,1-2H3,(H,22,25)(H,23,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVXHCJXZIRUKOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)NC(=O)CC2=CSC(=N2)NC(=O)C3=CC4=C(C=C3)OCO4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-(4-{[(3,5-dimethylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)-2H-1,3-benzodioxole-5-carboxamide
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N-(4-{[(3,5-dimethylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)-2H-1,3-benzodioxole-5-carboxamide
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N-(4-{[(3,5-dimethylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)-2H-1,3-benzodioxole-5-carboxamide
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N-(4-{[(3,5-dimethylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)-2H-1,3-benzodioxole-5-carboxamide
Reactant of Route 5
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N-(4-{[(3,5-dimethylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)-2H-1,3-benzodioxole-5-carboxamide
Reactant of Route 6
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N-(4-{[(3,5-dimethylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)-2H-1,3-benzodioxole-5-carboxamide

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